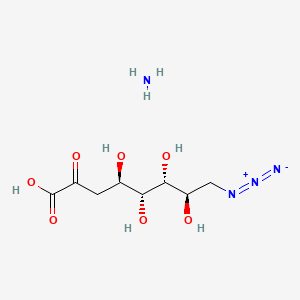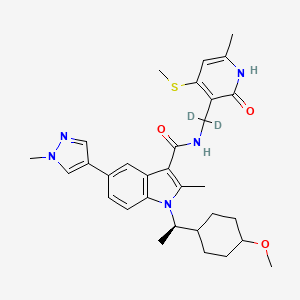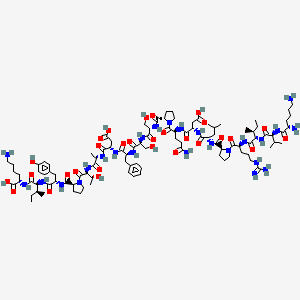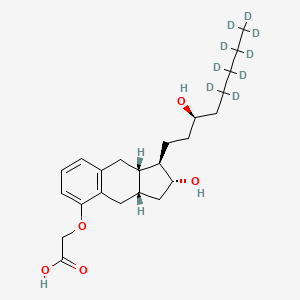
Kdo Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-3,8-dideoxy-D-manno-octulosonic acid: , commonly known as Kdo Azide, is an analogue of the natural 3-deoxy-D-manno-octulosonic acid. This compound contains an azido moiety, which allows it to participate in bioorthogonal click chemistry reactions. This compound is primarily used in metabolic labeling and glycan biosynthesis studies, particularly in Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kdo Azide can be synthesized through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This involves the reaction of an alkyne-containing molecule with an azide group under copper catalysis. The reaction is typically carried out in aqueous conditions at room temperature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same copper-catalyzed azide-alkyne cycloaddition method. The process is optimized for high yield and purity, ensuring that the product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Kdo Azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction forms 1,2,3-triazoles and is highly specific and efficient.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups and does not require a copper catalyst.
Common Reagents and Conditions:
CuAAc: Requires a copper catalyst, alkyne-containing molecules, and aqueous conditions.
Major Products:
1,2,3-Triazoles: Formed from CuAAc reactions.
Cycloaddition Products: Formed from SPAAC reactions.
Wissenschaftliche Forschungsanwendungen
Kdo Azide has a wide range of applications in scientific research, including:
Wirkmechanismus
Kdo Azide exerts its effects through bioorthogonal click chemistry reactions. The azido moiety in this compound reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and tracking biomolecules in living systems .
Vergleich Mit ähnlichen Verbindungen
3-Deoxy-D-manno-octulosonic acid: The natural analogue of Kdo Azide.
Azido-modified nucleosides: Used in similar bioorthogonal labeling applications.
Phenyl Azide: Another organic azide used in click chemistry.
Uniqueness: this compound is unique due to its specific incorporation into glycans during glycan biosynthesis in Gram-negative bacteria. This property makes it particularly valuable for studying bacterial cell surface structures and developing targeted diagnostic and therapeutic tools .
Eigenschaften
Molekularformel |
C8H16N4O7 |
|---|---|
Molekulargewicht |
280.24 g/mol |
IUPAC-Name |
azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1 |
InChI-Schlüssel |
MMNDMXWELAQOMB-LBDSCFHVSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Kanonische SMILES |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)

![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)






